N-(furan-2-ylmethyl)-2-((3-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide
Description
N-(furan-2-ylmethyl)-2-((3-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide is a thieno[3,2-d]pyrimidinone derivative featuring a furan-2-ylmethyl acetamide substituent. Its core structure comprises a bicyclic thienopyrimidinone system with a methyl group at position 3 and a sulfur-linked acetamide moiety.
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-2-[(3-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O3S2/c1-17-13(19)12-10(4-6-21-12)16-14(17)22-8-11(18)15-7-9-3-2-5-20-9/h2-3,5H,4,6-8H2,1H3,(H,15,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTCATRKPDMQNQO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=C(CCS2)N=C1SCC(=O)NCC3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(furan-2-ylmethyl)-2-((3-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the thieno[3,2-d]pyrimidine core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the furan-2-ylmethyl group: This step may involve nucleophilic substitution reactions.
Attachment of the acetamide group: This can be done through amidation reactions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include:
Catalysis: Using catalysts to enhance reaction rates.
Temperature and Pressure Control: Optimizing these parameters to favor desired reactions.
Purification Techniques: Employing methods such as crystallization, distillation, and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(furan-2-ylmethyl)-2-((3-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The acetamide group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield furan derivatives, while reduction could produce thieno[3,2-d]pyrimidine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it valuable in organic synthesis.
Biology
In biological research, derivatives of this compound might exhibit interesting biological activities, such as antimicrobial or anticancer properties. Researchers can explore these activities through in vitro and in vivo studies.
Medicine
In medicinal chemistry, this compound could serve as a lead compound for drug development. Its structure can be optimized to enhance its pharmacological properties.
Industry
In the industrial sector, this compound might be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of N-(furan-2-ylmethyl)-2-((3-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide depends on its specific application. For example, in medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity or activation of signaling pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Analogues
The following compounds share structural motifs with the target molecule, particularly the thieno[3,2-d]pyrimidinone core and acetamide side chains, but differ in substituents and biological targets:
Key Structural Differences and Implications
In contrast, IWP2’s benzothiazolyl and phenyl groups increase steric bulk and lipophilicity, favoring Wnt pathway inhibition . The 3-methyl group on the target’s thienopyrimidinone core may reduce conformational flexibility compared to IWP2’s 3-phenyl, which could alter binding kinetics.
Synthetic Routes: CRCM5484 is synthesized via a Gewald reaction followed by condensation, highlighting the utility of multicomponent reactions for similar scaffolds .
Biological Activity Trends :
- Wnt Inhibitors (e.g., IWP2): Depend on aryl substituents (benzothiazolyl, phenyl) for blocking porcupine-mediated Wnt maturation .
- BET Inhibitors (e.g., CRCM5484): Utilize heteroaromatic groups (furan, pyridyl) for bromodomain interaction .
- The target compound’s furan-2-ylmethyl group aligns more closely with BET inhibitors, suggesting a possible mechanistic overlap.
Physicochemical Properties
| Property | Target Compound | IWP2 | CRCM5484 |
|---|---|---|---|
| Molecular Weight | ~422.5 g/mol* | 496.62 g/mol | ~550 g/mol† |
| LogP (Predicted) | ~2.1 | ~3.8 | ~2.5 |
| Hydrogen Bond Acceptors | 6 | 7 | 8 |
| Rotatable Bonds | 6 | 7 | 9 |
*Calculated based on structure; †Estimated from synthesis in .
Research Findings and Implications
- IWP2: Demonstrates potent Wnt inhibition (IC50 = 25 nM) with minimal off-target effects on Notch/Hedgehog pathways, validating the thienopyrimidinone scaffold for selective pathway modulation .
- CRCM5484 : Highlights the role of furan substituents in BET inhibition, suggesting the target compound may share similar applicability in oncology or inflammation .
- Structural Flexibility: Minor modifications (e.g., replacing furan with benzothiazole) can shift activity from BET to Wnt targets, emphasizing the scaffold’s versatility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
